Trametiglue

MEK inhibition KRAS mutation BRAF mutation

Trametiglue uniquely traps both KSR-MEK and RAF-MEK complexes via a rationally engineered sulfamide moiety, overcoming adaptive resistance that limits trametinib. IC50 0.07–0.12 nM in KRAS-mutant lines (HCT116, A549) and 0.07–0.47 nM in BRAF-mutant models (A375, SK-MEL-239). Superior colony suppression and durable pERK inhibition confirmed. Ideal for RAS-MAPK resistance studies, KRAS G12C/SHP2 inhibitor combinations, and structural biology. Research-use-only. Validated by X-ray crystallography (KSR2:MEK1, 2.0 Å).

Molecular Formula C25H24FIN6O5S
Molecular Weight 666.5 g/mol
Cat. No. B10857346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrametiglue
Molecular FormulaC25H24FIN6O5S
Molecular Weight666.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NS(=O)(=O)NC)C5CC5
InChIInChI=1S/C25H24FIN6O5S/c1-13-21-20(22(31(3)23(13)34)29-19-10-7-14(27)11-18(19)26)24(35)33(16-8-9-16)25(36)32(21)17-6-4-5-15(12-17)30-39(37,38)28-2/h4-7,10-12,16,28-30H,8-9H2,1-3H3
InChIKeyDNNMBAWCLGMMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trametiglue: A Next-Generation MEK Inhibitor and Molecular Glue for RAS Pathway Research


Trametiglue (CAS 2666940-97-0) is a rationally designed derivative of the FDA-approved MEK inhibitor trametinib, classified as both a small-molecule kinase inhibitor and a molecular glue. It was created based on X-ray crystallographic insights into the KSR-MEK and RAF-MEK interfaces to enhance interfacial binding and limit adaptive resistance [1]. The compound incorporates a unique sulfamide group replacing trametinib's acetamide, enabling distinct contacts that trap both KSR-bound and RAF-bound MEK complexes in inactive states [1]. Trametiglue is supplied as a research-use-only tool compound for investigating RAS-MAPK pathway signaling and resistance mechanisms.

Why Trametinib Cannot Substitute for Trametiglue: The Critical Role of Interfacial Binding in Overcoming Adaptive Resistance


Trametiglue cannot be substituted by trametinib or other MEK inhibitors in applications targeting the full spectrum of MEK subcomplexes. Structural studies revealed that trametinib binds and inhibits KSR-bound MEK but disrupts the RAF-MEK complex, leaving a pathway for adaptive resistance [1]. Trametiglue's engineered sulfamide moiety generates unique space-filling contacts (M230, R189) and a water-mediated hydrogen bond (T876) at the MEK-kinase interface that trametinib lacks, enabling it to simultaneously engage and trap both KSR-MEK and RAF-MEK in inactive states [1]. This mechanistic distinction translates into quantitatively superior pathway suppression and functional activity in KRAS- and BRAF-mutant models where generic MEK inhibition fails.

Trametiglue Quantitative Differentiation Evidence: Potency, Functional Activity, and Selectivity


Enhanced Cell Viability Inhibition in KRAS and BRAF Mutant Lines: IC50 Comparison with Trametinib

Trametiglue demonstrates significantly lower IC50 values than trametinib across multiple KRAS- and BRAF-mutant cancer cell lines in 5-day viability assays, indicating superior potency in suppressing RAS-MAPK-driven proliferation. In HCT116 (KRAS G13D) cells, trametiglue IC50 = 0.07 nM; in A375 (BRAF V600E) cells, IC50 = 0.07 nM; in A549 (KRAS G12S) cells, IC50 = 0.12 nM; and in SK-MEL-239 (BRAF V600E) cells, IC50 = 0.47 nM . Corresponding trametinib IC50 values from the same experimental system are approximately 2–10-fold higher, consistent with the enhanced interfacial binding mechanism [1].

MEK inhibition KRAS mutation BRAF mutation cancer cell viability

Superior Suppression of Clonogenic Growth in KRAS and BRAF Mutant Cells

In 10-day clonogenic assays, trametiglue (10 nM) suppresses colony formation in KRAS-mutant (HCT116, A549) and BRAF-mutant (A375, SK-MEL-239) cancer cell lines more effectively than an equal concentration of trametinib [1]. While trametinib at 10 nM shows partial inhibition with residual colony growth, trametiglue at the same concentration achieves near-complete suppression of colony formation, reflecting its ability to durably inhibit RAS/ERK signaling and limit adaptive resistance driven by KSR- and RAF-MEK complex dynamics [1]. The quantitative difference is visually and functionally stark, with trametiglue-treated wells showing minimal to no colony formation compared to trametinib-treated controls.

clonogenic assay KRAS mutant BRAF mutant adaptive resistance

Higher Potency Inhibition of Phospho-ERK (pERK) Signaling Across Multiple Cancer Cell Lines

Trametiglue inhibits phosphorylation of ERK1/2 (Thr202/Tyr204) more potently than trametinib across a panel of KRAS- and BRAF-mutant cell lines. In immunoblot experiments, trametiglue produced greater suppression of pERK levels at equivalent concentrations (0.4–50 nM range) after 1 hour of treatment . This differential effect is consistent with trametiglue's unique ability to engage both KSR-MEK and RAF-MEK complexes, whereas trametinib primarily acts on KSR-MEK and may leave RAF-MEK-dependent signaling intact [1]. Quantitative densitometry (not fully reported) supports that trametiglue achieves deeper and more sustained pathway inhibition at the same nominal concentration.

pERK inhibition RAS-MAPK signaling KRAS mutant BRAF mutant

High Selectivity Profile and Unique Interfacial Binding Mechanism

Trametiglue exhibits high selectivity for MEK1 and MEK2 in direct binding assays at 1 µM, with minimal off-target interactions across a broad kinase panel [1]. Additionally, it does not directly bind BRAF or CRAF, distinguishing it from dual RAF/MEK inhibitors like CH5126766 (avutometinib) . The selectivity profile is underpinned by its unique sulfamide moiety, which forms specific contacts at the KSR-MEK and RAF-MEK interfaces that are absent in trametinib. X-ray crystallography shows that the -NHSO2NHCH3 group of trametiglue creates space-filling interactions with M230 and R189 in MEK1 and a water-mediated H-bond to T876 in KSR2, whereas trametinib's acetamide group lacks these interfacial contacts [1].

kinase selectivity molecular glue MEK1/MEK2 interfacial binding

Optimal Research Applications for Trametiglue Based on Quantitative Differentiation Evidence


KRAS-Mutant Cancer Research (Pancreatic, Colorectal, Lung)

Trametiglue is the preferred MEK inhibitor for in vitro and in vivo studies of KRAS-driven cancers, including pancreatic ductal adenocarcinoma, colorectal cancer (e.g., HCT116, KRAS G13D), and non-small cell lung cancer (e.g., A549, KRAS G12S). Its enhanced potency (IC50 ~0.07–0.12 nM) and superior colony suppression in KRAS-mutant lines directly address the adaptive resistance that limits trametinib's utility in these contexts [1]. Researchers investigating combination therapies with KRAS G12C inhibitors or SHP2 inhibitors should prioritize trametiglue to achieve deeper and more durable MAPK pathway blockade.

BRAF-Mutant Melanoma and Colorectal Cancer Models

In BRAF V600E/K mutant melanoma (e.g., SK-MEL-239) and colorectal cancer (e.g., A375) models, trametiglue provides significantly greater inhibition of cell viability (IC50 0.07–0.47 nM) and pERK signaling than trametinib at equivalent concentrations . This makes trametiglue a valuable tool for exploring mechanisms of acquired resistance to BRAF/MEK inhibitor combinations and for preclinical evaluation of next-generation combination regimens. The compound's ability to trap both KSR-MEK and RAF-MEK complexes may overcome paradoxical pathway activation observed with some RAF inhibitors.

Adaptive Resistance and Signaling Rebound Studies

Trametiglue is uniquely suited for experiments designed to probe adaptive resistance mechanisms in the RAS-MAPK pathway. Unlike trametinib, which allows rapid recovery of pERK signaling via KSR1-dependent rebound, trametiglue's enhanced interfacial binding durably suppresses pathway output [1]. Researchers investigating feedback activation of RTKs, RAS-GTP loading, or transcriptional adaptation following MEK inhibition should employ trametiglue as a superior tool to isolate and study these compensatory mechanisms without confounding from incomplete target engagement.

Structural Biology and Chemical Probe Development

Trametiglue serves as a high-quality chemical probe for structural and biophysical studies of MEK-containing complexes. Its well-defined X-ray crystal structure with KSR2:MEK1 (2.0 Å resolution) provides a validated starting point for molecular modeling and structure-based drug design [1]. The compound's high selectivity for MEK1/MEK2 and lack of direct BRAF/CRAF binding make it an ideal reference standard for developing assays to measure MEK engagement, residence time, and complex stabilization in biochemical and cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trametiglue

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.